

# Application Notes: Cycloastragenol (CAG) in Spinal Cord Injury (SCI) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Cycloastragenol |           |
| Cat. No.:            | B1669396        | Get Quote |

Introduction **Cycloastragenol** (CAG), a triterpenoid aglycone derived from Astragaloside IV found in Astragalus membranaceus, has garnered significant interest for its wide array of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-aging properties[1][2]. Recent research has highlighted its therapeutic potential in the context of central nervous system (CNS) injuries, particularly spinal cord injury (SCI)[2][3]. In SCI models, CAG has been shown to promote axonal regeneration, suppress local inflammation, and contribute to the recovery of sensory and urinary functions, making it a promising candidate for further investigation and drug development[1][2].

Mechanism of Action The therapeutic effects of CAG in SCI are multifactorial. Key mechanisms include:

- Promotion of Axon Regeneration: CAG administration has been demonstrated to promote
  the growth of dorsal column axons past the lesion site in mouse models of SCI[1][4]. This
  neuro-regenerative effect is associated with the upregulation of Telomerase Reverse
  Transcriptase (TERT) and p53, proteins implicated in neuronal survival and axon growth[4].
- Anti-inflammatory Effects: A critical component of secondary injury in SCI is the robust inflammatory response. CAG has been shown to suppress this response by reducing the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[1][4]. It also decreases the levels of inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) at the injury site[1][4]. The anti-inflammatory



effects may be mediated through pathways like the inhibition of the TXNIP/NLRP3 inflammasome and modulation of macrophage polarization[1][5].

• Neuroprotection: CAG is known to modulate several critical signaling pathways involved in cell survival and apoptosis, including the PI3K/AKT/mTOR and SIRT1 pathways[6][7][8]. By activating these pathways, CAG can potentially protect neurons from apoptosis and oxidative stress-induced damage following SCI[8][9].

## **Quantitative Data Summary**

The following tables summarize quantitative findings from a key study investigating the effects of CAG in a mouse model of dorsal column SCI[1][4].

Table 1: Dosing Regimen and Animal Model

| Parameter            | Description                                                                                    | Reference |
|----------------------|------------------------------------------------------------------------------------------------|-----------|
| Compound             | Cycloastragenol (CAG)                                                                          | [1]       |
| Animal Model         | Adult (6-8 weeks old) female ICR and Rosa-tdTomatof/f reporter mice                            | [1][4]    |
| Injury Model         | Dorsal column crush injury                                                                     | [1][3]    |
| Dosage               | 20 mg/kg                                                                                       | [1]       |
| Administration Route | Intraperitoneal (IP) injection                                                                 | [1][2]    |
| Frequency            | Twice daily                                                                                    | [1]       |
| Treatment Duration   | 7 days for inflammatory<br>analysis; up to 12 weeks for<br>functional/regenerative<br>analysis | [1][4]    |

Table 2: Functional and Histological Outcomes after CAG Treatment



| Outcome<br>Measure                       | Time Point     | Control<br>Group<br>(Vehicle) | CAG-<br>Treated<br>Group                                       | Result                                   | Reference |
|------------------------------------------|----------------|-------------------------------|----------------------------------------------------------------|------------------------------------------|-----------|
| Sensory Function (Hot Plate Test)        | 6 Weeks        | ~2.5 s latency                | ~5 s latency                                                   | Significant<br>Improvement<br>(p < 0.05) | [1][4]    |
| 12 Weeks                                 | ~2.5 s latency | ~7.5 s latency                | Significant Improvement (***p < 0.0001)                        | [1][4]                                   |           |
| Urinary<br>Function<br>(Bladder<br>Size) | 12 Weeks       | Enlarged<br>bladder           | Significantly<br>reduced<br>bladder size                       | Improved<br>urinary<br>function          | [1][4]    |
| Axon<br>Regeneration                     | 12 Weeks       | Axons stop at<br>lesion site  | tdTomato-<br>positive<br>axons grow<br>over the<br>lesion site | Promoted<br>axon<br>regeneration         | [1][4]    |

Table 3: Molecular and Cellular Outcomes after CAG Treatment



| Biomarker                     | Time Point | Method                | Change in<br>CAG-<br>Treated<br>Group | Significanc<br>e                                  | Reference |
|-------------------------------|------------|-----------------------|---------------------------------------|---------------------------------------------------|-----------|
| Reactive Oxygen Species (ROS) | 7 Days     | DHE Staining          | Decreased                             | p < 0.01                                          | [1][4]    |
| TNF-α<br>(protein)            | 7 Days     | Immunofluore scence   | Decreased                             | p < 0.05                                          | [1][4]    |
| iNOS<br>(protein)             | 7 Days     | Immunofluore scence   | Decreased                             | p < 0.05                                          | [1][4]    |
| Tnf-α<br>(mRNA)               | 7 Days     | qPCR                  | Decreased                             | p < 0.01                                          | [1][4]    |
| II-1β (mRNA)                  | 7 Days     | qPCR                  | Decreased                             | p < 0.01                                          | [1][4]    |
| TERT<br>(protein &<br>mRNA)   | 7 Days     | Western Blot,<br>qPCR | Increased                             | p < 0.01                                          | [4]       |
| p53 (protein<br>& mRNA)       | 7 Days     | Western Blot,<br>qPCR | Increased                             | p < 0.05<br>(protein), ***p<br>< 0.0001<br>(mRNA) | [4]       |

## Signaling Pathways and Experimental Workflows Visualizations

Caption: CAG suppresses key inflammatory mediators following SCI.





Click to download full resolution via product page

Caption: CAG promotes axon regeneration via TERT and p53 upregulation.





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of CAG in a mouse SCI model.

# Experimental Protocols In Vivo Spinal Cord Injury Model and CAG Administration

This protocol is based on the methodology for creating a dorsal column crush injury in mice[1] [4].



- Animals: Adult female mice (6-8 weeks old, e.g., ICR strain) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[1][4].
- Anesthesia and Laminectomy:
  - Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
  - Shave the dorsal surface and disinfect the skin with 70% ethanol and povidone-iodine.
  - Make a midline skin incision over the thoracic spine.
  - Perform a laminectomy at the T10 vertebral level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
- Spinal Cord Injury:
  - Stabilize the spine using vertebral clamps.
  - Use fine forceps (e.g., Dumont #5) to carefully crush the dorsal columns bilaterally for 5 seconds. A visible crush lesion should be apparent.
  - Suture the muscle layers and close the skin incision with wound clips or sutures.
- Post-operative Care:
  - Administer saline subcutaneously for hydration and provide appropriate analgesics.
  - Manually assist with bladder voiding twice daily until urinary function returns.
  - House animals in a clean environment with easy access to food and water.
- Cycloastragenol (CAG) Administration:
  - Randomly divide animals into a control (vehicle) group and a CAG treatment group.
  - Prepare CAG solution (e.g., in a vehicle of saline containing DMSO and Tween 80).



 Administer CAG via intraperitoneal (IP) injection at a dose of 20 mg/kg, twice daily, starting from the day of surgery[1]. The control group receives vehicle injections on the same schedule.

## Behavioral Assessment: Hot Plate Test for Sensory Function

This protocol assesses thermal nociceptive thresholds, indicating the recovery of sensory function[1][4].

- Apparatus: A commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).
- Procedure:
  - Acclimate the mice to the testing room for at least 30 minutes before the test.
  - Gently place the mouse on the heated surface of the hot plate.
  - Start a timer immediately.
  - Observe the mouse for signs of nociception, such as licking its hind paws or jumping.
  - Stop the timer and record the latency (in seconds) as soon as a response is observed.
  - To prevent tissue damage, implement a cut-off time (e.g., 30 seconds). If the mouse does
    not respond by the cut-off time, remove it and record the cut-off time as its latency.
  - Perform testing at baseline (before SCI) and at specified intervals post-SCI (e.g., weekly for 12 weeks).

#### **Tissue Processing and Immunofluorescence Staining**

This protocol is for analyzing protein expression and cellular changes at the injury site[1][4].

Tissue Collection and Preparation:



- At the designated endpoint (e.g., 7 days or 12 weeks post-SCI), deeply anesthetize the mice.
- Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by
   4% paraformaldehyde (PFA) in PBS.
- Dissect the spinal cord segment containing the injury site.
- Post-fix the tissue in 4% PFA overnight at 4°C.
- Cryoprotect the tissue by incubating in a sucrose solution (e.g., 30% sucrose in PBS) at 4°C until it sinks.
- Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
- Cut sagittal or cross-sections (e.g., 20 μm thickness) using a cryostat and mount them on slides.
- Immunofluorescence Staining:
  - Wash the sections with PBS to remove OCT.
  - Perform antigen retrieval if necessary (method depends on the antibody).
  - Permeabilize the sections with a solution of PBS containing Triton X-100 (e.g., 0.3% PBST).
  - Block non-specific binding by incubating in a blocking solution (e.g., 5% goat serum in PBST) for 1 hour at room temperature.
  - Incubate the sections with primary antibodies (diluted in blocking buffer) overnight at 4°C.
     Examples of primary antibodies include:
    - Anti-TNF-α (for inflammation)[3]
    - Anti-iNOS (for inflammation)[3]
    - Anti-GFAP (for astrocytes/glial scar)



- Anti-Tuj1 (for neurons/axons)
- Wash the sections three times with PBST.
- Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.
- Wash the sections three times with PBST.
- Counterstain nuclei with DAPI.
- Mount with an anti-fade mounting medium and coverslip.
- Image the sections using a fluorescence or confocal microscope. Analyze images using software like ImageJ to quantify fluorescence intensity or axon length.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Cycloastragenol promotes dorsal column axon regeneration in mice [frontiersin.org]
- 2. Cycloastragenol promotes dorsal column axon regeneration in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloastragenol promotes dorsal column axon regeneration in mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage polarization in disease therapy: insights from astragaloside IV and cycloastragenol PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 7. mdpi.com [mdpi.com]



- 8. Cycloastragenol Confers Cerebral Protection after Subarachnoid Hemorrhage by Suppressing Oxidative Insults and Neuroinflammation via the SIRT1 Signaling Pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 9. tpcj.org [tpcj.org]
- To cite this document: BenchChem. [Application Notes: Cycloastragenol (CAG) in Spinal Cord Injury (SCI) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669396#application-of-cycloastragenol-in-spinal-cord-injury-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com